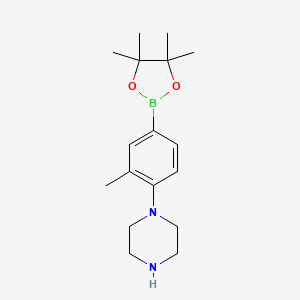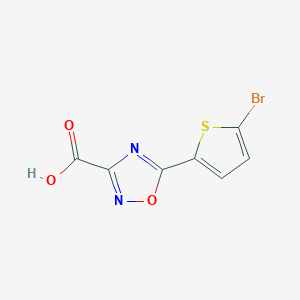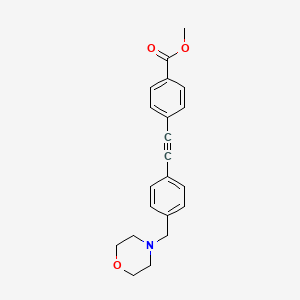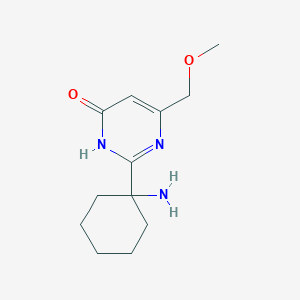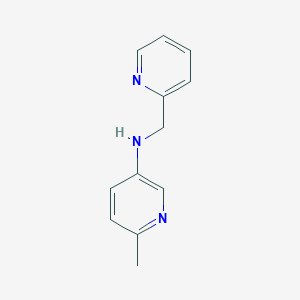![molecular formula C7H4FNS B13066234 6-Fluorothieno[3,2-b]pyridine](/img/structure/B13066234.png)
6-Fluorothieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorothieno[3,2-b]pyridine is a bicyclic heteroaromatic compound that combines a thieno ring with a pyridine ring, with a fluorine atom attached at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Vinylstannane: Used in the initial synthesis.
Monothioacetic Acids: Used for cyclization.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and complex heterocyclic compounds that can be used in further drug development .
Aplicaciones Científicas De Investigación
6-Fluorothieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study the interaction of heteroaromatic scaffolds with biological targets, particularly proteins involved in signaling pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 6-Fluorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the target protein. This interaction disrupts the normal function of the protein, leading to its inhibition . The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-c]pyridine: Another bicyclic heteroaromatic compound with similar structural features but different biological activities.
Furo[2,3-b]pyridine: A related compound with a furan ring instead of a thieno ring, used in similar applications.
Uniqueness
6-Fluorothieno[3,2-b]pyridine is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C7H4FNS |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
6-fluorothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4FNS/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H |
Clave InChI |
PVSARRXVKQLIRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1N=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


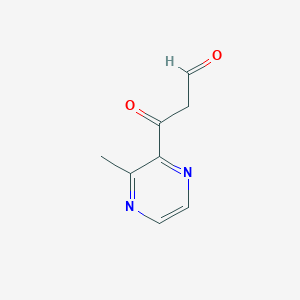
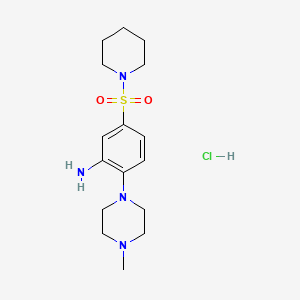
![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)


